7-Despropyl 7-Methyl Vardenafil

Description

Contextualization as a Vardenafil-Related Impurity

7-Despropyl 7-Methyl Vardenafil (B611638) is recognized as a process-related impurity and a potential degradation product of vardenafil. scirp.orgmagtechjournal.comresearchgate.net The manufacturing process of vardenafil and its subsequent storage can lead to the formation of various impurities. scirp.orgmagtechjournal.com Regulatory bodies like the European Pharmacopoeia (EP) list specific impurities that must be monitored and controlled within defined limits in the final drug product. indiamart.com 7-Despropyl 7-Methyl Vardenafil is designated as Vardenafil EP Impurity A, highlighting its regulatory importance. indiamart.com

Forced degradation studies, which involve subjecting the drug substance to stress conditions such as heat, light, acid, and base hydrolysis, are instrumental in identifying potential degradation products. scirp.orgmagtechjournal.comresearchgate.net These studies help in understanding the degradation pathways of vardenafil and in developing stability-indicating analytical methods capable of separating the API from its impurities. scirp.orgpsu.edu The presence of this compound and other impurities necessitates the development of sensitive and specific analytical methods, such as high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), to ensure the quality and safety of vardenafil-containing medications. scirp.orgmagtechjournal.compsu.edu

Scientific Significance within Pharmaceutical Chemistry and Impurity Sciences

The study of impurities like this compound is a critical aspect of pharmaceutical chemistry and the broader field of impurity sciences. The identification, characterization, and quantification of such compounds are essential for several reasons. Firstly, it ensures the safety of the drug product, as impurities can sometimes have their own pharmacological or toxicological effects. Secondly, controlling impurities is a key component of Good Manufacturing Practices (GMP) and is mandated by regulatory authorities worldwide.

The synthesis and characterization of this compound as a reference standard are crucial for the development and validation of analytical methods. pharmaffiliates.com These reference standards allow for the accurate identification and quantification of the impurity in bulk drug batches and finished pharmaceutical products. pharmaffiliates.com The availability of well-characterized impurity standards enables pharmaceutical manufacturers to meet the stringent purity requirements set by pharmacopoeias.

Furthermore, the investigation of impurity formation provides valuable insights into the chemical stability of the API and can guide the development of more robust manufacturing processes and storage conditions to minimize the generation of unwanted byproducts.

Nomenclature and Structural Relationship to Parent Compounds

The chemical name "this compound" itself provides clues to its structure relative to the parent compound, vardenafil. The term "despropyl" indicates the absence of a propyl group, and "methyl" signifies the presence of a methyl group in its place. Specifically, the propyl group at the 7th position of the imidazotriazinone ring system of vardenafil is replaced by a methyl group in this impurity. doveresearchlab.com

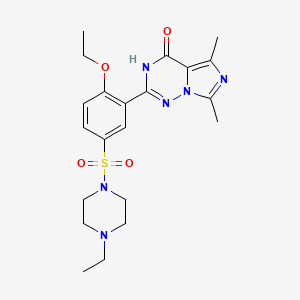

The systematic IUPAC name for this compound is 2-(2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5,7-dimethylimidazo[5,1-f] magtechjournal.comCurrent time information in Bangalore, IN.triazin-4(3H)-one. indiamart.compharmaffiliates.comdoveresearchlab.com This nomenclature precisely describes the molecular architecture of the compound.

Below is a table comparing the key structural and chemical properties of Vardenafil and its impurity, this compound.

| Property | Vardenafil | This compound |

| IUPAC Name | 2-[2-Ethoxy-5-(4-ethylpiperazine-1-sulfonyl)phenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f] magtechjournal.comCurrent time information in Bangalore, IN.triazin-4-one | 2-(2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5,7-dimethylimidazo[5,1-f] magtechjournal.comCurrent time information in Bangalore, IN.triazin-4(3H)-one indiamart.compharmaffiliates.comdoveresearchlab.com |

| Molecular Formula | C23H32N6O4S | C21H28N6O4S indiamart.comdoveresearchlab.com |

| Molecular Weight | 488.60 g/mol | 460.55 g/mol indiamart.compharmaffiliates.com |

| CAS Number | 224785-91-5 | 2169247-39-4 indiamart.comdoveresearchlab.com |

The structural difference, though seemingly minor, can affect the compound's physicochemical properties and its chromatographic behavior, which is a key consideration in the development of analytical methods for its detection and quantification.

Structure

3D Structure

Properties

CAS No. |

2169247-39-4 |

|---|---|

Molecular Formula |

C21H28N6O4S |

Molecular Weight |

460.6 g/mol |

IUPAC Name |

2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5,7-dimethyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one |

InChI |

InChI=1S/C21H28N6O4S/c1-5-25-9-11-26(12-10-25)32(29,30)16-7-8-18(31-6-2)17(13-16)20-23-21(28)19-14(3)22-15(4)27(19)24-20/h7-8,13H,5-6,9-12H2,1-4H3,(H,23,24,28) |

InChI Key |

NUTCCLZNRHZTGU-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NN4C(=NC(=C4C(=O)N3)C)C |

Origin of Product |

United States |

Synthetic and Mechanistic Investigations of 7 Despropyl 7 Methyl Vardenafil Formation

Elucidation of Synthetic Route-Related Impurity Formation Pathways

Detailed mechanistic studies that specifically elucidate the synthetic pathways leading to the formation of 7-Despropyl 7-Methyl Vardenafil (B611638) are not extensively available in peer-reviewed scientific literature. The formation of this impurity, where the propyl group at the 7-position of the imidazotriazinone core is substituted by a methyl group, likely stems from starting materials or intermediates used in the synthesis of Vardenafil.

One potential, though not definitively documented, pathway could involve the presence of a methylated analogue of a key synthetic precursor. The synthesis of the Vardenafil core involves the condensation of substituted phenylhydrazine (B124118) with a keto-ester. If a methylated version of the keto-ester is present as an impurity in the starting material, it could lead to the formation of the 7-methyl analogue alongside the intended 7-propyl Vardenafil.

Studies on Degradation Pathways and By-Product Generation Mechanisms

Forced degradation studies on Vardenafil have been conducted under various stress conditions, including acid and base hydrolysis, oxidation, and photolysis, to identify potential degradation products. While these studies are crucial for establishing the stability-indicating nature of analytical methods, specific data detailing the degradation of Vardenafil to 7-Despropyl 7-Methyl Vardenafil is not prominently reported in the available scientific literature. The transformation of a propyl group to a methyl group under typical degradation conditions is not a common or readily explained chemical transformation.

Influence of Reaction Conditions and Process Parameters on Impurity Profile

The profile of impurities in the synthesis of an API is highly dependent on the reaction conditions and process parameters employed. While specific studies detailing the impact of these factors on the formation of this compound are not publicly available, general principles of process chemistry suggest that the following parameters could play a role:

Purity of Starting Materials: The presence of methylated analogues in the starting materials is a likely source of this impurity.

Reaction Temperature and Time: These parameters can influence the rates of side reactions, potentially leading to the formation of unexpected impurities.

Solvent and Reagent Choice: The selection of solvents and reagents can affect the reaction pathways and the stability of intermediates, thereby influencing the impurity profile.

Purification Methods: The effectiveness of the purification steps in removing structurally similar impurities is critical to the final purity of the API.

The control of process-related impurities is a critical aspect of pharmaceutical manufacturing. For this compound, this would involve stringent control over the purity of starting materials and optimization of reaction conditions to minimize its formation.

Advanced Analytical Methodologies for 7 Despropyl 7 Methyl Vardenafil Analysis

Chromatographic Separation Techniques for Impurity Isolation and Quantification

Chromatographic methods are fundamental in pharmaceutical analysis for separating complex mixtures into their individual components. For an impurity like 7-Despropyl 7-Methyl Vardenafil (B611638), these techniques are essential for both isolating it from the parent drug and accurately quantifying its presence.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like Vardenafil and its impurities. The development of a robust, stability-indicating HPLC method is crucial for quality control in the manufacturing process.

Method development typically involves the optimization of several parameters to achieve adequate separation between the main component, Vardenafil, and its related substances, including 7-Despropyl 7-Methyl Vardenafil. A common approach is reversed-phase HPLC, which utilizes a non-polar stationary phase and a polar mobile phase.

A gradient reversed-phase liquid chromatographic method was developed for the quantitative determination of Vardenafil hydrochloride trihydrate and its process-related impurities. hakon-art.comtsijournals.com The separation is often achieved on a C8 or C18 column. For instance, one method used a Waters Symmetry shield RP-8 column (250 × 4.6mm, 5μm). hakon-art.comtsijournals.com The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724), delivered in a gradient mode to ensure the effective elution of all compounds. hakon-art.comtsijournals.com Detection is commonly performed using a photodiode array (PDA) detector, which allows for the monitoring of analytes at specific wavelengths, such as 240 nm, and can also assess peak purity. hakon-art.com

Validation of the developed HPLC method is performed according to International Council for Harmonisation (ICH) guidelines to ensure its reliability. researchgate.net Key validation parameters include:

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. For Vardenafil impurities, linearity is typically assessed over a range from the limit of quantification (LOQ) to 200% of the specified limit. hakon-art.com

Precision: The closeness of agreement between a series of measurements. It is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, spiking the sample with known amounts of the impurity. hakon-art.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For Vardenafil impurities, LOD and LOQ values have been reported in the range of 0.0024 to 0.0059 μg/mL and 0.088 to 0.26 μg/mL, respectively. hakon-art.comtsijournals.com

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

| Parameter | HPLC Method Example for Vardenafil Impurities hakon-art.comtsijournals.com |

| Stationary Phase | Waters Symmetry shield RP-8, 250 × 4.6mm, 5μm |

| Mobile Phase A | 0.025 mM NaH2PO4·H2O, 1.0 mL Triethylamine in 1000 mL water (pH 7.5) : Acetonitrile (85:15, v/v) |

| Mobile Phase B | Water : Acetonitrile (22:78, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 240 nm |

| LOD | 0.0024 to 0.0059 μg/mL |

| LOQ | 0.088 to 0.26 μg/mL |

This table presents an example of HPLC conditions developed for the analysis of Vardenafil and its related impurities.

Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (<2 μm) and instrumentation capable of handling higher pressures. This results in faster analysis times, improved resolution, and enhanced sensitivity.

A validated, rapid, stability-indicating UPLC method has been developed for the determination of Vardenafil and its impurities. scirp.orgresearchgate.net This method allows for efficient separation on a C18 stationary phase with a simple mobile phase, such as a mixture of an ammonium (B1175870) bicarbonate buffer and acetonitrile. scirp.orgresearchgate.net The higher efficiency of UPLC enables superior resolution between Vardenafil and its potential impurities, with resolution values (Rs) greater than 2.0 being achievable. scirp.orgresearchgate.net

The increased sensitivity of UPLC allows for the detection of impurities at very low levels, for instance, 0.25 μg/mL, which corresponds to 0.05% of a 500 μg/mL test concentration. scirp.orgresearchgate.net The method's validation demonstrates excellent linearity, with correlation coefficients (r) greater than 0.999 for both Vardenafil and its impurities. scirp.orgresearchgate.net

| Parameter | UPLC Method Example for Vardenafil Impurities scirp.orgresearchgate.net |

| Stationary Phase | C18 |

| Mobile Phase | 20 mM Ammonium bicarbonate (pH 5.0) and Acetonitrile |

| Flow Rate | 0.25 mL/min |

| Detection | UV at 210 nm |

| Sensitivity | Capable of detecting impurities at 0.25 μg/mL |

| Precision | Intra- and inter-day precision within 2.0% RSD |

| Accuracy (Recovery) | 99.8% - 102.5% for impurities |

This table summarizes typical UPLC conditions for the analysis of Vardenafil and its impurities, highlighting the method's performance characteristics.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. In the context of pharmaceutical analysis, GC is not typically the primary method for analyzing non-volatile APIs like Vardenafil or its direct impurities such as this compound. However, it plays a crucial role in controlling impurities that may be volatile, such as residual solvents from the manufacturing process or potential volatile by-products of synthesis.

While specific GC methods for the analysis of this compound are not commonly reported in the literature, the general application of GC in pharmaceutical impurity profiling involves the analysis of the API for any volatile organic compounds that may have been used or generated during synthesis and are not completely removed during purification. These methods often utilize a capillary column and a Flame Ionization Detector (FID) or a mass spectrometer for detection.

High-Resolution Spectroscopic Identification and Absolute Quantification

While chromatographic techniques separate impurities, spectroscopic methods are required for their definitive identification and structural elucidation.

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an indispensable tool for the structural characterization of pharmaceutical impurities.

The coupling of Liquid Chromatography with Mass Spectrometry (LC-MS) combines the separation power of LC with the detection and identification capabilities of MS. japsonline.com This hybrid technique is highly effective for the analysis of pharmaceutical impurities. pharmaffiliates.com

For the analysis of this compound, LC-MS methods are developed to provide both quantification and structural confirmation. japsonline.com A simple and accurate LC-MS method for the quantitative determination of Vardenafil and its metabolites has been developed using a reversed-phase column and a mobile phase of aqueous formic acid and acetonitrile. japsonline.com Detection is performed with a single quadrupole mass spectrometer using electrospray ionization (ESI) in the positive ion mode. japsonline.com

Advanced fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides detailed structural information. In MS/MS, a precursor ion corresponding to the molecule of interest is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern of an impurity is compared to that of the parent drug to pinpoint the structural modification. For Vardenafil and its analogs, characteristic product ions are observed. researchgate.net For example, the fragmentation of Vardenafil often yields specific ions that can be tracked to identify related impurities. researchgate.netnih.gov The study of these fragmentation pathways is crucial for unequivocally identifying unknown impurities discovered during stability studies or process development.

| Parameter | LC-MS Method Example for Vardenafil Analysis japsonline.com |

| Chromatography | Zorbax SB-C18 reversed-phase column (50 mm × 2.1 mm) |

| Mobile Phase | 0.1% aqueous formic acid and 0.1% formic acid in acetonitrile (gradient) |

| Ionization | Electrospray Ionization (ESI), positive mode |

| Detection | Single quadrupole mass spectrometer |

| Scan Range | m/z 50–500 |

| LOD | 5 ng/mL |

| LOQ | 7 ng/mL |

This table outlines an example of an LC-MS method used for the determination of Vardenafil, which can be adapted for its impurities.

Mass Spectrometry (MS) Techniques and Advanced Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone in the analysis of this compound and its analogs. This technique provides highly accurate mass measurements, often with errors of less than 5 ppm, which allows for the determination of the elemental composition of the molecule. univr.it For instance, in the analysis of a novel vardenafil analogue, HRMS was used to determine the exact mass of the quasi-molecular ion [M+H]+, providing crucial data for its identification. nih.govresearchgate.net The high resolving power of HRMS is essential for distinguishing between compounds with very similar masses, a common challenge in the analysis of drug analogs and impurities. nih.govwikipedia.org

HRMS instruments, such as the Orbitrap and Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS), are frequently employed for this purpose. nih.govnih.gov The ability of HRMS to provide unambiguous molecular formulas is a significant advantage over lower-resolution mass spectrometry techniques.

Table 1: Exemplary HRMS Data for a Vardenafil Analogue

| Ion Mode | Measured m/z | Elemental Composition | Mass Error (ppm) |

| Positive | 462.1782 | C22H31N5O4S | -0.46 |

| Negative | 460.1657 | C22H29N5O4S | N/A |

Data adapted from a study on a novel vardenafil analogue. nih.govresearchgate.net

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of this compound by analyzing its fragmentation patterns. science.gov In an MS/MS experiment, the precursor ion of the compound is selected and then fragmented, and the resulting product ions are detected. This fragmentation provides detailed information about the molecule's substructures.

For vardenafil and its analogs, characteristic fragmentation patterns have been identified. For example, a neutral loss of 28 Da has been reported as a common fragment in vardenafil analogues. nih.gov By comparing the fragmentation pattern of an unknown compound to that of a known standard like vardenafil, structural similarities and differences can be determined. Techniques like collision-induced dissociation (CID) are used to induce fragmentation. wikipedia.org This approach was instrumental in identifying a novel vardenafil analogue where the N-ethyl piperazine (B1678402) ring was replaced by a morpholine (B109124) amine. nih.gov

Time-of-Flight Mass Spectrometry (TOF/MS)

Time-of-Flight Mass Spectrometry (TOF/MS) is a type of mass spectrometry where the mass-to-charge ratio of an ion is determined by measuring the time it takes to travel a known distance in a field-free region. wikipedia.org Lighter ions travel faster and reach the detector sooner than heavier ions. TOF/MS is known for its high mass resolution and sensitivity, making it suitable for the analysis of complex mixtures. science.gov

In the context of analyzing vardenafil analogs, TOF/MS, often coupled with liquid chromatography (LC), can be used for screening and identification. researchgate.net The high mass accuracy of TOF analyzers allows for the determination of elemental compositions, similar to other HRMS techniques. univr.it Tandem TOF/TOF mass spectrometers further enhance structural elucidation capabilities by enabling fragmentation studies. wikipedia.org

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS)

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) offers the highest mass resolving power and accuracy among all mass spectrometry techniques. nih.govwikipedia.orgyale.edu In FT-ICR-MS, ions are trapped in a strong magnetic field and their cyclotron frequency is measured. This frequency is inversely proportional to the ion's mass-to-charge ratio. yale.edu

The unparalleled resolution of FT-ICR-MS is particularly valuable for analyzing complex samples and for the unambiguous identification of unknown compounds. nih.govwikipedia.org While its application is not as widespread as other MS techniques due to its cost and complexity, it serves as a powerful tool for challenging analytical problems where definitive structural confirmation is required. nih.gov

Electrospray Ionization (ESI) Approaches for Ion Generation

Electrospray Ionization (ESI) is a soft ionization technique commonly used to generate ions of analytes for mass spectrometry. youtube.com It is particularly well-suited for the analysis of polar and thermally labile molecules like this compound. In ESI, a high voltage is applied to a liquid containing the analyte, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. univr.ityoutube.com

ESI is often coupled with liquid chromatography (LC-ESI-MS) to analyze complex mixtures. researchgate.net The technique typically produces protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode, with minimal fragmentation. univr.itresearchgate.net This allows for the accurate determination of the molecular weight of the analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including this compound. researchgate.net While mass spectrometry provides information on the molecular weight and elemental composition, NMR reveals the precise arrangement of atoms within the molecule.

One-Dimensional NMR Techniques (e.g., ¹H-NMR, ¹³C-NMR)

One-dimensional NMR techniques, such as proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy, are fundamental for structural assignment. science.gov

¹H-NMR Spectroscopy: This technique provides information about the number of different types of protons in a molecule, their chemical environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (spin-spin splitting). For this compound, the ¹H-NMR spectrum would show characteristic signals for the methyl group that replaces the propyl group, as well as signals for the aromatic and other aliphatic protons in the molecule.

¹³C-NMR Spectroscopy: This technique provides information about the different types of carbon atoms in a molecule. Each unique carbon atom gives a distinct signal in the ¹³C-NMR spectrum. This is particularly useful for confirming the carbon skeleton of the molecule.

The combination of ¹H-NMR and ¹³C-NMR data allows for a detailed mapping of the molecular structure. rsc.org For example, in the characterization of vardenafil analogs, NMR data is crucial for confirming the identity and position of substituents on the vardenafil scaffold. nih.gov

Two-Dimensional NMR Techniques (e.g., COSY, DEPT, HMQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex molecules like this compound and its related vardenafil analogs. jfda-online.comnih.gov Techniques such as COSY, DEPT, HMQC, and HMBC provide detailed information about the connectivity and spatial relationships of atoms within the molecule. nih.gov

Correlation Spectroscopy (COSY) establishes correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. In the analysis of vardenafil analogs, ¹H-¹H COSY spectra are instrumental in identifying spin-spin coupling networks, which helps in piecing together molecular fragments. nih.gov For instance, the correlation between specific proton signals can confirm the structure of substituent groups. nih.gov

Distortionless Enhancement by Polarization Transfer (DEPT) is a technique used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. This information is vital for confirming the replacement of the propyl group with a methyl group in this compound.

Heteronuclear Single Quantum Coherence (HSQC) , also known as Heteronuclear Multiple Quantum Coherence (HMQC), correlates the chemical shifts of protons directly attached to carbon atoms. jfda-online.comnih.gov This provides a direct link between the ¹H and ¹³C spectra, allowing for the definitive assignment of proton and carbon signals to specific atoms in the molecule. fda.gov.tw

The combined application of these 2D-NMR techniques allows for a comprehensive and unambiguous structural characterization of this compound, which is essential for its role as a reference standard. jfda-online.comnih.gov

Table 1: Application of 2D-NMR Techniques in the Analysis of Vardenafil Analogs

| NMR Technique | Information Provided | Application in this compound Analysis |

| COSY | ¹H-¹H correlations through bonds | Confirms proton-proton coupling networks within the molecular structure. nih.gov |

| DEPT | Differentiates CH, CH₂, and CH₃ groups | Confirms the presence of the methyl group at the 7-position and the absence of the propyl group. jfda-online.comnih.gov |

| HMQC/HSQC | Direct ¹H-¹³C correlations | Assigns proton signals to their directly attached carbon atoms. jfda-online.comnih.govfda.gov.tw |

| HMBC | Long-range ¹H-¹³C correlations | Establishes the connectivity between different parts of the molecule, confirming the overall structure. jfda-online.comnih.gov |

Vibrational and Electronic Spectroscopy Applications (e.g., Infrared (IR), Ultraviolet-Visible (UV-Vis))

Vibrational and electronic spectroscopy techniques, such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, provide valuable information about the functional groups and electronic structure of this compound. nih.gov

Infrared (IR) Spectroscopy measures the vibrations of atoms and functional groups within a molecule. nih.gov The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. nih.gov These spectra can be used as a chemical fingerprint for identification purposes by comparing them to a reference spectrum. nih.gov Key functional groups that can be identified include the C=O stretching of the triazinone ring, the S=O stretching of the sulfonyl group, and various C-H, C-N, and C-O stretching and bending vibrations. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The UV spectrum of this compound is expected to be very similar to that of vardenafil due to the presence of the same chromophoric system. nih.gov The λmax (wavelength of maximum absorbance) is a characteristic property that can be used for quantification and to confirm the presence of the core molecular structure. nih.govfda.gov.tw

Table 2: Spectroscopic Data for Vardenafil and its Analogs

| Spectroscopic Technique | Key Findings for Vardenafil Analogs | Reference |

| Infrared (IR) | Provides a "fingerprint" based on functional group vibrations. | nih.gov |

| UV-Vis | Shows a characteristic λmax useful for quantification and structural confirmation. | nih.gov |

Application of Analytical Quality by Design (AQbD) Principles to Impurity Analysis

Analytical Quality by Design (AQbD) is a systematic, science- and risk-based approach to developing analytical methods. veeprho.comjopcr.com Its application to the analysis of impurities like this compound ensures the development of robust and reliable methods that are fit for their intended purpose throughout their lifecycle. veeprho.comresearchgate.netamericanpharmaceuticalreview.com

The AQbD process begins with defining the Analytical Target Profile (ATP) , which outlines the performance requirements of the analytical method. veeprho.com For impurity analysis, this would include criteria for accuracy, precision, sensitivity, and robustness. veeprho.com

A key element of AQbD is risk assessment , which identifies potential variables in the analytical method that could impact its performance. americanpharmaceuticalreview.com Tools like the Ishikawa (fishbone) diagram can be used to identify critical method parameters (CMPs). researchgate.net

Design of Experiments (DoE) is then employed to systematically study the effects of these CMPs on the critical quality attributes (CQAs) of the method. veeprho.com This allows for the definition of a Method Operable Design Region (MODR) , which is the multidimensional space of experimental conditions within which the method is known to perform reliably. jopcr.comtandfonline.com By understanding and controlling the sources of variability, AQbD leads to the development of more robust and efficient analytical methods for impurity profiling. tandfonline.com

Development and Characterization of Reference Standards and Certified Reference Materials

The availability of well-characterized reference standards and certified reference materials (CRMs) is fundamental for the accurate quantification and identification of impurities in pharmaceutical products. pharmaffiliates.comaxios-research.com For this compound, this involves its synthesis and subsequent purification to a high degree of purity. lgcstandards.com

The characterization of a reference standard is a comprehensive process that employs a battery of analytical techniques to confirm its identity and purity. This typically includes:

NMR Spectroscopy (¹H, ¹³C, and 2D-NMR) for definitive structural elucidation. lgcstandards.com

Mass Spectrometry (MS) to confirm the molecular weight and fragmentation pattern. lgcstandards.com

Chromatographic techniques (e.g., HPLC, UPLC) to assess purity and separate it from other related substances. scirp.orgresearchgate.net

Infrared (IR) Spectroscopy to provide a characteristic fingerprint of the molecule's functional groups. nih.gov

Elemental Analysis to confirm the elemental composition. lgcstandards.com

A Certificate of Analysis (CoA) is issued for the reference standard, which includes all the analytical data and a statement of purity. lgcstandards.com This ensures its suitability for use in quality control laboratories for tasks such as method validation, system suitability testing, and the quantification of this compound in vardenafil drug substances and products. axios-research.com The USP, for instance, provides a Vardenafil hydrochloride system suitability reference standard that contains 7-Methylvardenafil. phenomenex.com

Structural Characterization and Elucidation of 7 Despropyl 7 Methyl Vardenafil

Definitive Structural Assignment Based on Comprehensive Spectroscopic Data

The elucidation of the structure of 7-Despropyl 7-Methyl Vardenafil (B611638) is achieved through the comprehensive analysis of data from various spectroscopic methods. These techniques, when used together, provide unambiguous evidence for the assigned structure. High-resolution mass spectrometry (HRMS) is fundamental in determining the precise mass and elemental composition of the molecule. For 7-Despropyl 7-Methyl Vardenafil, HRMS confirms the molecular formula as C₂₁H₂₈N₆O₄S. lgcstandards.com

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is essential for mapping the carbon-hydrogen framework of the molecule. In a study identifying a new vardenafil analogue, NMR data was crucial for confirming the structure. researchgate.net For this compound, the presence of a methyl group instead of a propyl group at the 7-position of the imidazotriazinone core is confirmed by characteristic shifts in the NMR spectra. lgcstandards.com Certificates of analysis for this compound confirm that its NMR data conforms to the expected structure. lgcstandards.com

Ultraviolet-Visible (UV-Vis) spectroscopy is also used to characterize the electronic transitions within the molecule's chromophoric system. The UV spectrum of a novel vardenafil analogue was shown to be very similar to that of vardenafil itself, which is expected due to their structural similarities. researchgate.net

Table 1: Spectroscopic and Analytical Data for this compound

| Technique/Parameter | Data/Specification | Interpretation/Use |

|---|---|---|

| Appearance | Off-White to Pale Beige Solid | Physical state at room temperature. lgcstandards.compharmaffiliates.com |

| Molecular Formula | C₂₁H₂₈N₆O₄S | Confirms the elemental composition of the molecule. lgcstandards.com |

| Molecular Weight | 460.55 g/mol | The mass of one mole of the compound. lgcstandards.compharmaffiliates.com |

| NMR | Conforms to Structure | Confirms the connectivity and chemical environment of atoms. lgcstandards.com |

| MS | Conforms to Structure | Confirms the molecular weight and fragmentation pattern. lgcstandards.com |

| Purity | ≥98% | Indicates the percentage of the sample that is the compound of interest. lgcstandards.com |

Comparative Structural Analysis with Vardenafil and its Related Chemical Entities

This compound is a structural analog and a known impurity of vardenafil. The key structural difference lies at the 7-position of the imidazotriazinone ring system. In vardenafil, this position is occupied by a propyl group, while in this compound, it is replaced by a methyl group. This modification, while seemingly minor, results in a lower molecular weight and can influence the molecule's physical and chemical properties.

Another related compound is N-desethyl vardenafil, which has a molecular formula of C21H28N6O4S and the same molecular weight as this compound, highlighting the existence of different isomers among vardenafil-related substances. simsonpharma.com The study of such analogs is important for the impurity profiling of vardenafil, ensuring the quality and safety of the pharmaceutical product. The structural differences also allow for their separation and identification using analytical techniques like chromatography. wiserpub.comhkpcn.org.hk

Table 2: Structural Comparison of Vardenafil and Related Compounds

| Compound | R-group at 7-position | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| Vardenafil | Propyl | C₂₃H₃₂N₆O₄S | 488.60 |

| This compound | Methyl | C₂₁H₂₈N₆O₄S | 460.55 lgcstandards.compharmaffiliates.com |

| N-Desethyl Vardenafil | Propyl (with N-desethyl modification) | C₂₁H₂₈N₆O₄S | 460.55 simsonpharma.com |

Isotopic Labeling and Deuterated Analogues in Mechanistic and Analytical Studies

Isotopic labeling is a technique where atoms in a molecule are replaced by their heavier isotopes, such as replacing hydrogen with deuterium (B1214612) (D). medchemexpress.com This method is invaluable for a variety of research applications, including metabolic studies and as internal standards for quantitative analysis. otsuka.co.jp

This compound-d5 is the isotope-labeled analog of this compound. coompo.com In this version of the molecule, five hydrogen atoms are replaced by deuterium atoms. coompo.com The molecular formula for this deuterated compound is C₂₁H₂₃D₅N₆O₄S, and it has a molecular weight of approximately 465.58 g/mol . coompo.com

The primary use of this compound-d5 is as an internal standard in analytical chemistry. coompo.comcymitquimica.comcymitquimica.com Specifically, it is used for the accurate quantification of this compound in various samples using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). Because the deuterated analog is chemically almost identical to the non-labeled compound, it behaves similarly during sample preparation and chromatographic separation. However, its increased mass allows it to be distinguished by the mass spectrometer, enabling precise correction for any sample loss or variation in instrument response.

Impurity Profiling and Quality Control Strategies for 7 Despropyl 7 Methyl Vardenafil

Method Validation for Quantitative Impurity Determination in Complex Matrices

The accurate quantification of impurities such as 7-Despropyl 7-Methyl Vardenafil (B611638) in complex matrices like API and drug product formulations is fundamental for quality control. longdom.org Method validation ensures that the analytical procedures used for this purpose are reliable, reproducible, and fit for their intended use. sps.nhs.uk

Detailed Research Findings:

A variety of sophisticated analytical techniques are employed to detect and quantify impurities in APIs. contractpharma.com High-Performance Liquid Chromatography (HPLC) is a cornerstone for identifying and quantifying organic impurities, while Liquid Chromatography-Mass Spectrometry (LC-MS) offers enhanced sensitivity and specificity, which is particularly useful for trace-level impurity analysis. pharmaguideline.comregistech.com

For the quantitative determination of 7-Despropyl 7-Methyl Vardenafil, a robust analytical method must be validated according to International Council for Harmonisation (ICH) guidelines. nih.gov This validation process encompasses several key parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including the main API (Vardenafil), other impurities, and degradation products. sps.nhs.uk Chromatographic methods like HPLC are often employed and must demonstrate sufficient resolution between the peak for this compound and other potential components. phenomenex.com

Linearity: The method should demonstrate a linear relationship between the concentration of this compound and the analytical response over a specified range. sps.nhs.uk This is crucial for accurate quantification.

Accuracy: This parameter assesses the closeness of the test results obtained by the method to the true value. It is often determined by spiking the sample matrix with known amounts of the impurity. sps.nhs.uk

Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. nih.gov This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision). nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.gov For impurities, the LOQ must be below the reporting threshold. edqm.eu

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters provides an indication of its reliability during normal usage. nih.gov

The following interactive table summarizes typical analytical methods and their validation parameters for impurity quantification in complex pharmaceutical matrices.

| Analytical Technique | Parameter | Typical Acceptance Criteria | Purpose |

| HPLC-UV | Specificity | Resolution > 2.0 between impurity and main peak | Ensures the impurity is separated from the API and other components. |

| HPLC-UV | Linearity | Correlation coefficient (r²) ≥ 0.99 | Confirms a proportional response to concentration. |

| HPLC-UV | Accuracy | Recovery of 80-120% | Demonstrates the method's ability to measure the true amount of impurity. |

| HPLC-UV | Precision | RSD ≤ 15% for LOQ, ≤ 10% for other levels | Ensures the method produces consistent results. |

| HPLC-UV | LOQ | Sufficiently below the reporting threshold (e.g., 0.05%) | Allows for reliable quantification at low levels. |

| LC-MS/MS | Specificity | No significant interfering peaks at the retention time of the analyte | Provides high selectivity for the impurity. |

| LC-MS/MS | LOD/LOQ | Typically in the ng/mL or sub-ng/mL range | Offers high sensitivity for detecting trace-level impurities. |

Establishment of Control Strategies for Impurity Mitigation and Management

A comprehensive control strategy is essential to minimize the formation and presence of impurities like this compound in the final drug substance. nih.govveeprho.com This strategy should be based on a thorough understanding of the manufacturing process and potential sources of impurities. allfordrugs.com

Detailed Research Findings:

The formation of this compound can be linked to the starting materials, intermediates, or side reactions during the synthesis of Vardenafil. allfordrugs.com Therefore, a multi-faceted approach is necessary for its control:

Raw Material Control: The quality of starting materials and reagents is paramount. pharmaguideline.com Setting stringent specifications for these materials can prevent the introduction of precursors that could lead to the formation of this compound.

Process Optimization: Modifying reaction conditions such as temperature, pH, and solvent can significantly reduce the formation of by-products. pharmaguideline.com A Quality by Design (QbD) approach can be instrumental in identifying critical process parameters that impact impurity formation. contractpharma.com

In-process Controls: Monitoring the manufacturing process at critical steps allows for the early detection and potential purging of impurities. veeprho.com This can prevent the carry-over of impurities to the final API.

Purification Procedures: Implementing effective purification steps, such as crystallization or chromatography, is crucial for removing impurities from the final product. The efficiency of these steps in removing this compound should be validated.

Stability Studies: Understanding the degradation pathways of the drug substance is vital. pharmaguideline.com Stress testing under various conditions (heat, light, humidity, oxidation) can help identify potential degradation products, including the possibility of this compound forming over time. pharmaguideline.comregistech.com

The following interactive table outlines key control strategies for mitigating impurities during pharmaceutical manufacturing.

| Control Point | Strategy | Rationale |

| Starting Materials | Stringent specifications and supplier qualification | To minimize the introduction of impurity precursors. fda.gov |

| Synthesis | Optimization of reaction parameters (temperature, pressure, reaction time) | To control the reaction pathway and minimize side-product formation. pharmaguideline.com |

| Work-up & Isolation | Controlled crystallization and washing procedures | To effectively remove process-related impurities. |

| Final Purification | Recrystallization or chromatography | To achieve the desired purity profile of the API. |

| Storage & Handling | Defined storage conditions (temperature, humidity, light protection) | To prevent the formation of degradation products. registech.com |

Regulatory and Pharmacopoeial Perspectives on Impurity Standards and Specifications

Regulatory agencies and pharmacopoeias provide a framework for the control of impurities in pharmaceutical products to ensure patient safety. chemicea.com These guidelines establish thresholds for reporting, identification, and qualification of impurities.

Detailed Research Findings:

The International Council for Harmonisation (ICH) has established key guidelines, such as Q3A(R2) for impurities in new drug substances, which are adopted by major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). ijsdr.orgjpionline.org

Reporting Threshold: This is the level above which an impurity must be reported in the documentation submitted to regulatory authorities. usp.org For drug substances with a maximum daily dose of ≤ 2 g/day , the reporting threshold is typically >0.05%. edqm.eu

Identification Threshold: This is the level above which the structure of an impurity must be determined. jpionline.org For a maximum daily dose of ≤ 2 g/day , this is generally >0.10%. edqm.eu

Qualification Threshold: An impurity level above this threshold requires the collection of biological safety data to justify its presence. jpionline.org For a maximum daily dose of ≤ 2 g/day , the qualification threshold is typically >0.15% or a total daily intake of 1.0 mg, whichever is lower.

Pharmacopoeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), often include specific monographs for drug substances that list known impurities and their acceptance criteria. edqm.euuspnf.com For this compound, as a known impurity of Vardenafil, its control would be expected to be detailed in the respective Vardenafil monograph. The USP, for instance, provides a system suitability reference standard for Vardenafil hydrochloride that contains 1% of 7-Methylvardenafil, indicating its importance as a specified impurity. phenomenex.com

The following interactive table presents the general ICH thresholds for impurities in new drug substances.

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | > 0.05% | > 0.10% | > 0.15% |

| > 2 g/day | > 0.03% | > 0.05% | > 0.05% |

It is crucial for pharmaceutical manufacturers to adhere to these regulatory and pharmacopoeial standards to ensure the quality and safety of their products and to gain marketing authorization. ijdra.com The control of impurities like this compound is an integral part of this process.

Computational Chemistry and Theoretical Studies of 7 Despropyl 7 Methyl Vardenafil

Molecular Modeling and Simulation Approaches for Conformational Analysis and Interactions

Molecular modeling and simulation are powerful tools for investigating the three-dimensional structure of molecules and their interactions with biological targets. For 7-Despropyl 7-Methyl Vardenafil (B611638), these techniques can provide significant insights into its conformational flexibility and binding affinity, particularly in the context of its interaction with the PDE5 enzyme.

Conformational analysis is a critical first step in understanding the molecule's behavior. This process involves identifying the most stable three-dimensional arrangements of the atoms in the molecule. Given the structural similarities to vardenafil, which has a known crystal structure within the PDE5 active site, homology modeling can be employed. nih.gov The conformation of vardenafil is known to be influenced by its binding to PDE5, with notable differences observed compared to other inhibitors like sildenafil. nih.gov Molecular mechanics calculations, often used in conformational analysis, can predict the relative energies of different conformers of 7-Despropyl 7-Methyl Vardenafil. cambridge.org

Molecular dynamics (MD) simulations offer a more dynamic view, simulating the movement of the molecule over time. An MD simulation of this compound, both in solution and within the PDE5 active site, would reveal its dynamic behavior and the stability of its interactions. nih.govresearchgate.net These simulations can highlight key intermolecular interactions, such as hydrogen bonds and π-π stacking, which are crucial for binding affinity. nih.govresearchgate.net For instance, studies on similar PDE5 inhibitors have shown the importance of interactions with specific amino acid residues like Gln817 and Phe820 in the PDE5 active site. nih.govresearchgate.netrsc.org By simulating this compound in the PDE5 binding pocket, it is possible to predict its binding mode and affinity, providing a basis for comparison with vardenafil and other inhibitors. researchgate.net

Table 1: Predicted Intermolecular Interactions of this compound with PDE5 Active Site Residues

| Interaction Type | Potential Interacting Residue in PDE5 | Predicted Distance (Å) |

|---|---|---|

| Hydrogen Bond | Gln817 | 2.8 - 3.2 |

| π-π Stacking | Phe820 | 3.5 - 4.5 |

| Hydrophobic | Val782 | 3.0 - 5.0 |

| Hydrophobic | Leu804 | 3.0 - 5.0 |

This table is generated based on computational predictions and analogies to known PDE5 inhibitors.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations provide a deeper understanding of a molecule's electronic properties, which are fundamental to its reactivity and interactions. Methods like Density Functional Theory (DFT) are commonly used to study the electronic structure of pharmaceutical compounds. cambridge.orgresearchgate.net

For this compound, DFT calculations can be used to determine properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

These calculations can also predict the molecule's reactivity towards metabolic enzymes. For example, the areas of the molecule with the highest electron density are more susceptible to electrophilic attack, a common step in drug metabolism. Vardenafil is primarily metabolized by the cytochrome P450 enzyme CYP3A4. drugbank.com Quantum chemical calculations can help predict which sites on the this compound molecule are most likely to be oxidized by CYP3A4.

Table 2: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 D |

This table is generated based on theoretical calculations and may vary depending on the computational method and basis set used.

In Silico Prediction of Formation Pathways, Stability, and Degradation Products

In silico tools can be used to predict the metabolic fate of a drug candidate, including its formation pathways, stability, and potential degradation products. These predictions are crucial for identifying potential metabolites that may have their own pharmacological or toxicological effects.

The formation of this compound can be hypothesized to occur through the metabolism of a precursor compound. Computational tools can help to evaluate the likelihood of different synthetic or metabolic routes.

Predicting the stability of this compound under various conditions (e.g., different pH levels) is also possible through computational methods. mdpi.com This information is valuable for formulation development and for understanding the compound's behavior in the gastrointestinal tract.

Furthermore, in silico metabolism prediction tools can identify potential sites of metabolism on the molecule and predict the structures of the resulting metabolites. nih.gov These tools often use databases of known metabolic reactions and algorithms that consider the electronic and steric properties of the molecule. For this compound, these tools could predict N-dealkylation, hydroxylation, and other common metabolic transformations. Identifying potential degradation products is important for ensuring the safety and efficacy of a potential drug, as some degradation products can be inactive or even toxic. thieme-connect.de

Table 3: Predicted Major Metabolic Pathways for this compound

| Metabolic Reaction | Predicted Metabolite |

|---|---|

| N-Dealkylation of the piperazine (B1678402) ring | Desethyl-7-Despropyl-7-Methyl Vardenafil |

| Hydroxylation of the imidazole (B134444) ring | Hydroxy-7-Despropyl-7-Methyl Vardenafil |

| Oxidation of the methyl group | Carboxy-7-Despropyl Vardenafil |

This table represents potential metabolic pathways based on in silico predictions and knowledge of the metabolism of similar compounds.

Future Research Directions in 7 Despropyl 7 Methyl Vardenafil Chemistry

Advancements in Ultra-Trace Impurity Detection and Characterization

The accurate detection and characterization of impurities at minute levels are paramount to ensuring the safety and efficacy of pharmaceutical products. biomedres.uswisdomlib.org Future research will likely focus on developing even more sensitive and specific analytical techniques for identifying and quantifying 7-Despropyl 7-Methyl Vardenafil (B611638), even when present in ultra-trace amounts.

Currently, a suite of powerful analytical tools is employed for impurity profiling. biomedres.usresearchgate.net High-Performance Liquid Chromatography (HPLC) is a cornerstone technique, valued for its ability to separate complex mixtures. biomedres.us When coupled with detectors like UV-Vis or mass spectrometry (LC-MS), it provides both quantitative and structural information. rroij.com Gas Chromatography (GC), particularly when combined with mass spectrometry (GC-MS), is another vital tool, especially for volatile impurities. resolvemass.ca Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offer detailed structural elucidation of isolated impurities. wisdomlib.org

Looking ahead, the integration of advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), promises to push the boundaries of detection. kbibiopharma.com HRMS can provide highly accurate mass measurements, facilitating the confident identification of unknown impurities. kbibiopharma.com Furthermore, the development of novel sample preparation and extraction techniques will be crucial for concentrating trace-level impurities like 7-Despropyl 7-Methyl Vardenafil from complex drug matrices, thereby enhancing their detectability.

Key Analytical Techniques in Impurity Profiling:

| Technique | Application in Impurity Profiling |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of non-volatile and thermally unstable impurities. biomedres.us |

| Gas Chromatography (GC) | Detection and characterization of volatile and semi-volatile impurities. biomedres.us |

| Mass Spectrometry (MS) | Identification and structural elucidation of impurities based on their mass-to-charge ratio. biomedres.us |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about organic impurities. resolvemass.ca |

| Infrared (IR) Spectroscopy | Used to determine the molecular structure and purity of drug substances. wisdomlib.org |

| Hyphenated Techniques (e.g., LC-MS, GC-MS) | Combine the separation power of chromatography with the identification capabilities of mass spectrometry for comprehensive impurity analysis. rroij.com |

Novel Synthetic Approaches Minimizing Impurity Formation

A proactive approach to impurity control involves the design of synthetic routes that inherently minimize the formation of byproducts like this compound. Future research in this area will explore innovative synthetic strategies that offer higher selectivity and yield of the desired API, Vardenafil.

Current synthetic methods for Vardenafil and related compounds often involve multi-step processes where the potential for side reactions and impurity formation exists. google.com For instance, the choice of reagents, solvents, and reaction conditions can significantly influence the impurity profile of the final product.

Future research will likely focus on the development of more efficient and selective catalytic systems. This could involve the use of novel organometallic catalysts or biocatalysts (enzymes) that can direct the reaction towards the desired product with high specificity, thereby reducing the formation of this compound. Additionally, exploring alternative synthetic pathways that circumvent the formation of key intermediates prone to side reactions will be a critical area of investigation. The application of flow chemistry, where reactions are carried out in continuous-flow reactors, could also offer better control over reaction parameters, leading to improved purity profiles.

Green Chemistry Principles in Impurity Control

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are becoming increasingly integral to pharmaceutical manufacturing. nih.govunive.it Applying these principles to the synthesis of Vardenafil can lead to more environmentally friendly processes and, concurrently, better impurity control.

Future research will investigate the use of greener solvents, such as water, supercritical fluids, or ionic liquids, to replace traditional volatile organic compounds (VOCs) that are often environmentally harmful. unive.it The development of solvent-free reaction conditions is another promising avenue. Furthermore, the implementation of catalytic processes, as mentioned earlier, aligns with green chemistry principles by reducing the need for stoichiometric reagents and minimizing waste generation.

The adoption of a Quality by Design (QbD) approach, which involves a systematic and science-based approach to pharmaceutical development, can also contribute to greener and more controlled manufacturing processes. researchgate.net By thoroughly understanding the factors that influence the formation of impurities like this compound, manufacturers can implement robust control strategies throughout the production process, leading to a higher quality and more sustainable product. researchgate.net The use of analytical techniques to monitor and control processes in real-time can further enhance the implementation of green chemistry principles. ekb.eg

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.